(4-{4-Fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITRO-N-[(OXOLAN-2-YL)METHYL]ANILINE is a complex organic compound that features a combination of fluorine, benzoyl, piperazine, nitro, and oxolane groups
Preparation Methods
The synthesis of 2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITRO-N-[(OXOLAN-2-YL)METHYL]ANILINE typically involves multi-step organic reactions. The synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Piperazine coupling: Formation of the piperazine ring and its attachment to the benzoyl group.
Oxolane attachment: Introduction of the oxolane group to the aniline derivative.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITRO-N-[(OXOLAN-2-YL)METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITRO-N-[(OXOLAN-2-YL)METHYL]ANILINE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of 2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITRO-N-[(OXOLAN-2-YL)METHYL]ANILINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITRO-N-[(OXOLAN-2-YL)METHYL]ANILINE can be compared with other similar compounds, such as:
2-FLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL-3-METHYL-BUTANAMIDE:
2-FLUORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE: A fluorinated pyridine derivative used in various chemical reactions.
The uniqueness of 2-FLUORO-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITRO-N-[(OXOLAN-2-YL)METHYL]ANILINE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H24F2N4O4 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[4-[4-fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C22H24F2N4O4/c23-16-5-3-15(4-6-16)22(29)27-9-7-26(8-10-27)20-13-19(18(24)12-21(20)28(30)31)25-14-17-2-1-11-32-17/h3-6,12-13,17,25H,1-2,7-11,14H2 |
InChI Key |
XHWOWCBEASDOBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=C(C=C2F)[N+](=O)[O-])N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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